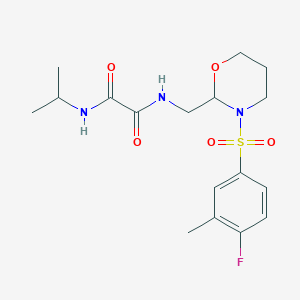
N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopropyloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule. It contains a 4-fluoro-3-methylphenylsulfonyl group, an oxazinan ring, and an isopropyl oxalamide group. These groups are common in many pharmaceuticals and synthetic organic compounds .
Molecular Structure Analysis
Again, without specific data, it’s hard to analyze the molecular structure. But generally, the presence of the oxazinan ring could impart some degree of rigidity to the molecule, and the sulfonyl and oxalamide groups could be involved in hydrogen bonding or other intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific conditions and reagents used. The oxazinan ring might be susceptible to opening under acidic or basic conditions, and the sulfonyl and oxalamide groups could potentially undergo various substitution or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific molecular structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis and Antiandrogen Activity : Research on derivatives similar to the specified compound has led to the discovery of novel, potent antiandrogens, which are peripherally selective. These compounds have shown relevance in treating androgen-responsive benign and malignant diseases (Tucker, Crook, & Chesterson, 1988).
Poly(2-oxazoline)s and Bioactive Glass Hybridization : Studies on 2-oxazolines initiated by perfluoroalkanesulfoneimides have explored their application in creating electrophoretic and biocompatible polymers. These findings suggest potential uses in medical implants and tissue engineering due to their biocompatibility and ability to hybridize with bioactive materials (Hayashi & Takasu, 2015).
Molecular Dynamics and Mechanisms
Fluorination Effects on Molecular Structure : Ab initio calculations have shown significant effects of fluorine substitution on the structure and energy of α-sulfonyl carbanions. This has implications for the configurational stability and reactivity of sulfonamides, suggesting potential applications in designing more stable and reactive molecules for various scientific applications (Raabe, Gais, & Fleischhauer, 1996).
Biological and Antimicrobial Applications
Antibacterial Activity of Sulfone Derivatives : Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown promising antibacterial activities against rice bacterial leaf blight. This research highlights the potential agricultural applications of these compounds in combating plant diseases and improving crop resistance (Shi et al., 2015).
Antimalarial and COVID-19 Drug Applications : Investigations into the reactivity and antimalarial activity of N-(phenylsulfonyl)acetamide derivatives suggest potential applications in treating diseases. Some of these sulfonamides have also been explored for their utility as COVID-19 therapeutic agents through computational calculations and molecular docking studies (Fahim & Ismael, 2021).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O5S/c1-11(2)20-17(23)16(22)19-10-15-21(7-4-8-26-15)27(24,25)13-5-6-14(18)12(3)9-13/h5-6,9,11,15H,4,7-8,10H2,1-3H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTKGXSYSSRICE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC(C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(1-cyanocyclopropyl)propanamide](/img/structure/B2752168.png)
![N-(4-chlorobenzyl)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfamide](/img/structure/B2752171.png)
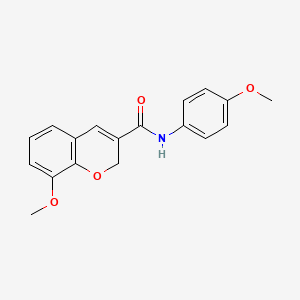
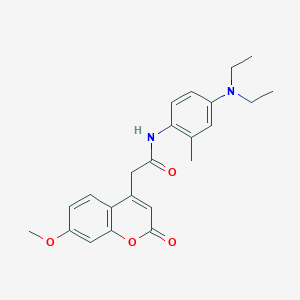



![7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(2-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2752179.png)
![Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B2752182.png)
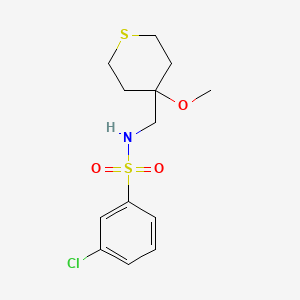
![6-[(4-Methoxyphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2752185.png)
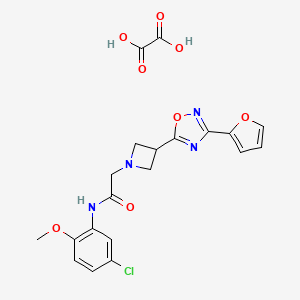
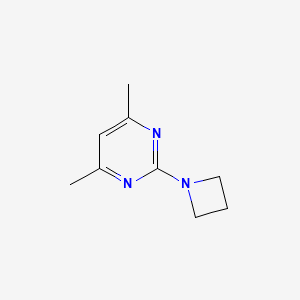
![5-Methoxy-4,4,6-trimethyl-1-oxaspiro[2.3]hexane](/img/structure/B2752191.png)